2-(2-Phenylethoxy)benzaldehyde
Overview
Description
2-(2-Phenylethoxy)benzaldehyde is an organic compound with the molecular formula C15H14O2. It belongs to the class of benzaldehydes and is characterized by the presence of a phenylethoxy group attached to the benzaldehyde core. This compound is known for its versatile applications in organic synthesis and various industrial processes .
Scientific Research Applications
2-(2-Phenylethoxy)benzaldehyde finds applications in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylethoxy)benzaldehyde typically involves the reaction of 2-phenylethanol with benzaldehyde under acidic or basic conditions. One common method is the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and optimized reaction parameters ensures high purity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Phenylethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-(2-Phenylethoxy)benzoic acid.
Reduction: 2-(2-Phenylethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(2-Phenylethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Benzaldehyde: A simpler analog with a single aldehyde group.
2-Phenylethanol: A related compound with a hydroxyl group instead of an aldehyde group.
2-(2-Phenylethoxy)benzoic acid: The oxidized form of 2-(2-Phenylethoxy)benzaldehyde.
Uniqueness: this compound is unique due to its combination of a phenylethoxy group and an aldehyde group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic chemistry .
Properties
IUPAC Name |
2-(2-phenylethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-12-14-8-4-5-9-15(14)17-11-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZPKSQHOCUCFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361368 | |
Record name | 2-(2-phenylethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93898-91-0 | |
Record name | 2-(2-phenylethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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